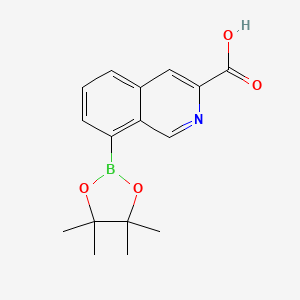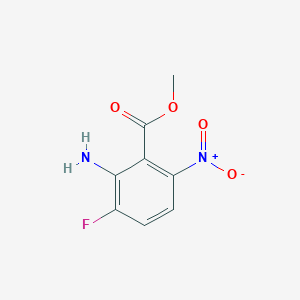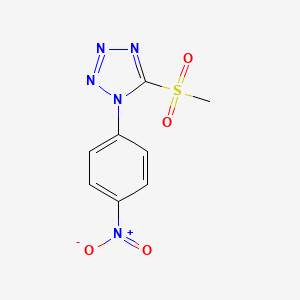![molecular formula C7H4FNO2 B13663822 6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
6-Fluorobenzo[c]isoxazol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that contains a fluorine atom attached to a benzene ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Fluorobenzo[c]isoxazol-3(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[c]isoxazol-3(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Fluorobenzo[d]isoxazol-3-ylamine: This compound is structurally similar but contains an amine group instead of a ketone.
6-Fluorobenzo[d]thiazole: This compound has a thiazole ring instead of an isoxazole ring.
6-Fluorobenzo[d]oxazole: This compound has an oxazole ring instead of an isoxazole ring.
Uniqueness
6-Fluorobenzo[c]isoxazol-3(1H)-one is unique due to its specific ring structure and the presence of a fluorine atom. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H4FNO2 |
|---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
6-fluoro-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H |
InChI Key |
ILSSHOGGRMEVOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)

![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)








